molecular formula C18H18 B135766 2,3,6,7-Tetramethylanthracene CAS No. 15254-25-8

2,3,6,7-Tetramethylanthracene

Cat. No.: B135766
CAS No.: 15254-25-8
M. Wt: 234.3 g/mol
InChI Key: JGJWRGCEYNJFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7-Tetramethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of anthracene, characterized by the presence of four methyl groups at the 2, 3, 6, and 7 positions on the anthracene ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethylanthracene typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of o-xylene and benzyl alcohol in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds via a carbonium ion mechanism, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized for higher yields and purity. For instance, a high-efficiency method involves dissolving dimethoxymethane in o-xylene, adding ferric chloride, and then heating and stirring the mixture. After cooling and adding dilute sulfuric acid, the product is purified through filtration and extraction, yielding high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7-Tetramethylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of 2,3,6,7-Tetramethylanthracene

The efficient synthesis of TMA is critical for its application in research and industry. Recent advancements have focused on improving the yield and purity of TMA through greener methods. A notable method involves using dimethoxymethane as a raw material in the presence of anhydrous ferric chloride as a catalyst. This method not only enhances the yield but also reduces the environmental impact by avoiding chlorine-containing volatile organic compounds .

Material Science Applications

2.1. Functional Polymer Materials

TMA serves as a building block for the synthesis of various functional materials. Its high fluorescence and stable structure make it suitable for developing advanced materials such as:

  • Fluorescent Sensors : TMA derivatives are utilized in creating sensitive chemical sensors capable of detecting explosives and hazardous materials. For instance, compounds based on TMA have been designed for specific interactions with explosive substances, enhancing safety measures in various industries .
  • Liquid Crystals : The unique structural properties of TMA derivatives contribute to their use in liquid crystal displays (LCDs). The rigidity and planarity of the TMA structure allow for better alignment and performance in liquid crystal applications .

2.2. Supramolecular Chemistry

TMA is also involved in supramolecular chemistry, where it contributes to the design of molecular machines and other complex structures. Its ability to form stable π-π interactions makes it a candidate for constructing molecular switches and rotors .

Photonics and Optoelectronics

TMA exhibits significant potential in photonic applications due to its strong fluorescence properties:

  • Organic Photoconductors : TMA derivatives have been explored as sensitizers in organic photoconductors, which are essential components in organic solar cells and light-emitting diodes (LEDs). The incorporation of TMA into these devices can enhance their efficiency and performance .
  • Fluorescent Dyes : The compound's fluorescence characteristics make it an excellent candidate for use as a dye in biological imaging and diagnostics. Its stability under various conditions allows for long-term applications in fluorescence microscopy .

Case Studies

Several studies highlight the applications of TMA:

  • Chemical Sensors : Research conducted by Swager et al. demonstrated the use of TMA-based compounds as highly sensitive chemical sensors for detecting nitroaromatic explosives. These sensors leverage the fluorescence properties of TMA to provide real-time detection capabilities .
  • Molecular Machines : Garcia et al. developed a gyroscope at the molecular scale using triptycene derivatives synthesized from TMA. This innovative design allows for reduced rotational energy barriers, showcasing TMA's versatility in creating functional molecular systems .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Functional PolymersFluorescent sensors
Liquid CrystalsDisplay technology
Supramolecular ChemistryMolecular machines
PhotonicsOrganic photoconductors
Biological ImagingFluorescent dyes

Biological Activity

2,3,6,7-Tetramethylanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and environmental implications. Understanding its biological activity is crucial for evaluating its toxicity and ecological effects. This article synthesizes current research findings on TMA's biological activity, including its toxicity, metabolic pathways, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C18H18C_{18}H_{18} and is characterized by four methyl groups attached to the anthracene backbone. This structure influences its physical properties and biological interactions.

Toxicity and Ecotoxicological Effects

Research indicates that TMA exhibits significant toxicity towards aquatic organisms. The compound has been classified as hazardous to aquatic life with long-lasting effects . Studies have shown that the toxicity of alkylated PAHs like TMA increases with the number of carbon substituents on the aromatic rings. For instance, in experiments with rainbow trout (Oncorhynchus mykiss), TMA demonstrated toxic effects through mechanisms such as narcosis and phototoxicity .

Table 1: Toxicity Data of this compound

OrganismToxicity EndpointEC50 (µg/L)Reference
Rainbow troutMortality5.0
Medaka embryosDevelopmental3.2
Daphnia magnaReproduction4.5

Metabolism

The metabolic pathways of TMA have been investigated using in vitro and in vivo models. In rainbow trout, phase I metabolism primarily involves cytochrome P450 enzymes (CYPs), which oxidize TMA to form various metabolites. Phase II metabolism predominantly results in glucuronide conjugates . These metabolic processes are essential for understanding how TMA is transformed within biological systems and its subsequent effects.

Case Study: Metabolic Pathways in Aquatic Organisms

A study focused on the metabolic fate of TMA in fish revealed that exposure led to the formation of hydroxylated metabolites that were detected in both liver tissues and bile . The study highlighted that these metabolites might exhibit different toxicological profiles compared to the parent compound.

Environmental Impact

TMA's persistence in aquatic environments raises concerns about its long-term ecological effects. Its potential to bioaccumulate in aquatic food webs can lead to higher concentrations in predator species, thereby affecting biodiversity and ecosystem health .

Applications and Future Research Directions

Despite its toxicity, TMA's unique chemical properties could be harnessed for various applications. For instance, it has been explored as a precursor for synthesizing organic photoconductors due to its electronic properties . Future research should focus on developing safer alternatives or remediation strategies for environments contaminated with PAHs like TMA.

Properties

IUPAC Name

2,3,6,7-tetramethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-11-5-15-9-17-7-13(3)14(4)8-18(17)10-16(15)6-12(11)2/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJWRGCEYNJFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)C)C=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372701
Record name 2,3,6,7-tetramethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15254-25-8
Record name 2,3,6,7-tetramethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-Tetramethylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7-Tetramethylanthracene
Reactant of Route 2
2,3,6,7-Tetramethylanthracene
Reactant of Route 3
2,3,6,7-Tetramethylanthracene
Reactant of Route 4
2,3,6,7-Tetramethylanthracene
Reactant of Route 5
2,3,6,7-Tetramethylanthracene
Reactant of Route 6
2,3,6,7-Tetramethylanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.